

# An In-depth Technical Guide to 2-amino-N-(4-methoxyphenyl)benzamide

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## Compound of Interest

Compound Name: 2-amino-N-(4-methoxyphenyl)benzamide

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This document provides a comprehensive technical overview of **2-amino-N-(4-methoxyphenyl)benzamide**, a key chemical intermediate in pharmaceutical research. It details the molecule's structure, physicochemical properties, a representative synthesis protocol, and its significant role in the development of targeted therapeutics.

## Molecular Structure and Properties

**2-amino-N-(4-methoxyphenyl)benzamide** is an organic compound featuring a benzamide core structure. This core consists of a benzene ring substituted with both an amino group (-NH<sub>2</sub>) and an amide group. The amide nitrogen is further substituted with a 4-methoxyphenyl group.

The two-dimensional chemical structure of the molecule is depicted below. It highlights the spatial arrangement of the aminobenzoyl and methoxyphenyl moieties linked by an amide bond.

**Caption:** 2D molecular structure of **2-amino-N-(4-methoxyphenyl)benzamide**.

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	242.27 g/mol	[1]
CAS Number	20878-54-0	[2]
Appearance	Solid	N/A
Melting Point	126-127 °C	[3]
Canonical SMILES	<chem>COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N</chem>	N/A
InChI Key	JJKVMNNUINFIRK-UHFFFAOYSA-N	N/A

## Experimental Protocols: Synthesis

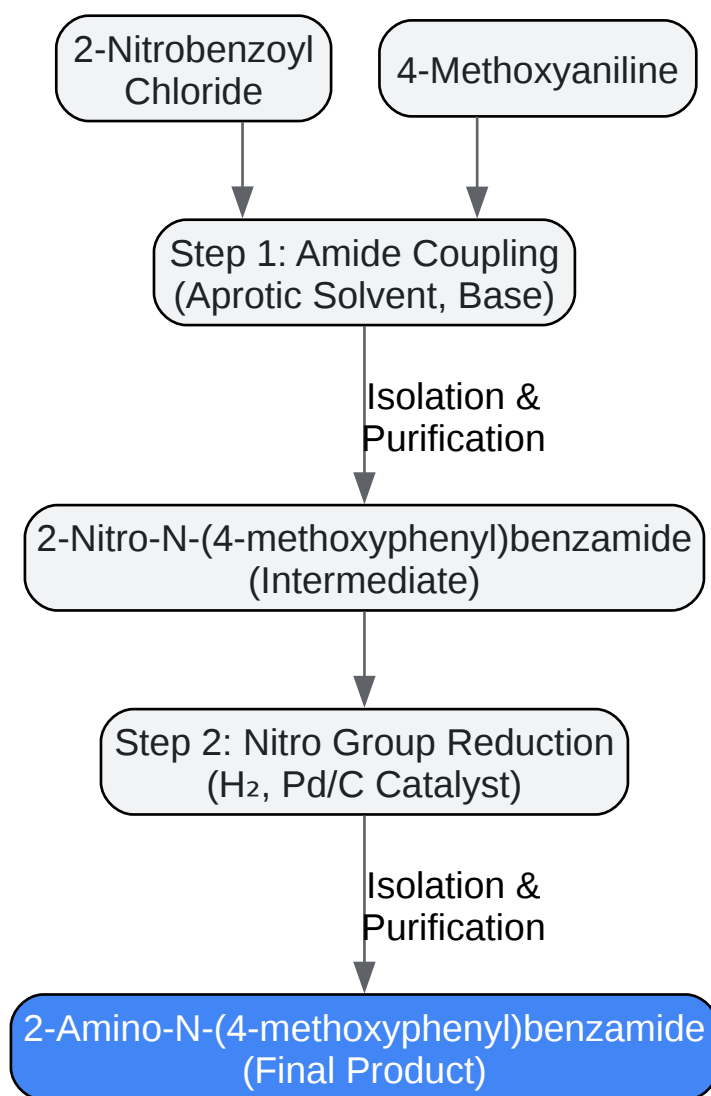
The synthesis of **2-amino-N-(4-methoxyphenyl)benzamide** is typically achieved via a two-step process starting from 2-nitrobenzoyl chloride and 4-methoxyaniline. A general experimental methodology is detailed below, based on established procedures for related N-arylbenzamides[3].

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
- **Amide Formation:** Cool the solution in an ice bath to 0-5 °C. Add a solution of 2-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise over 30-60 minutes, maintaining the temperature.
- **Reaction Monitoring:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-nitro-N-(4-methoxyphenyl)benzamide intermediate.
- Reaction Setup: Dissolve the 2-nitro-N-(4-methoxyphenyl)benzamide intermediate (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.
- Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).
- Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
- Reaction Monitoring: Vigorously stir the suspension. Monitor the reaction by TLC until the starting material is completely consumed.
- Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield the final product, **2-amino-N-(4-methoxyphenyl)benzamide**.

The following diagram illustrates the key transformations in the synthesis of the title compound.



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**Caption:** General two-step synthesis workflow for the target molecule.

## Application in Drug Discovery and Development

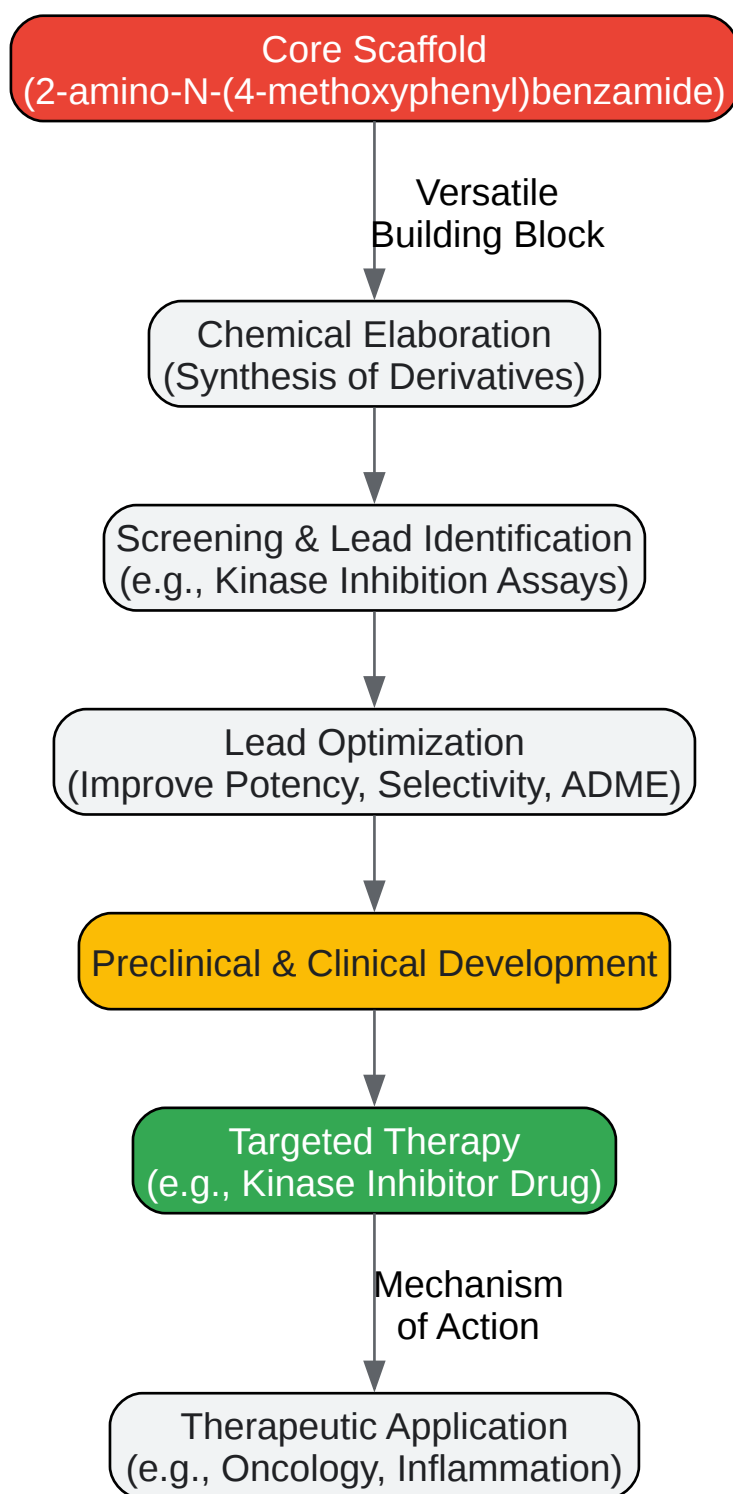
**2-amino-N-(4-methoxyphenyl)benzamide** serves as a valuable building block in medicinal chemistry. Its structure is a key scaffold used in the synthesis of more complex heterocyclic compounds for pharmaceutical research[2].

One of the most significant applications of this molecule is as an intermediate in the development of kinase inhibitors[2]. Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aminobenzamide core can be elaborated through various chemical reactions to

produce compounds that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their function and blocking disease-related signaling pathways. The development of such targeted therapies is a major focus of modern drug discovery.

Due to its utility in generating diverse chemical libraries, compounds derived from **2-amino-N-(4-methoxyphenyl)benzamide** show potential as anti-inflammatory and anticancer agents[2]. The ability to modify both the aminophenyl and the N-aryl rings allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The diagram below outlines the logical progression from a core chemical scaffold like **2-amino-N-(4-methoxyphenyl)benzamide** to the development and application of a targeted therapy.



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**Caption:** Logical workflow from a core scaffold to a therapeutic application.

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## References

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